![molecular formula C6H14O4 B1594361 (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol CAS No. 33507-82-3](/img/structure/B1594361.png)
(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol
Overview
Description
(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol, also known as (R,R)-(+)-1,4-DMB, is an optically active alcohol that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. This compound is a chiral molecule, meaning that it can exist in two different forms, each of which has its own unique properties. (R,R)-(+)-1,4-DMB is of particular interest due to its potential to act as a chiral catalyst and its ability to form hydrogen bonds with other molecules. This makes it a useful tool for researchers in the fields of medicinal chemistry and biochemistry.
Scientific Research Applications
Proteomics Research
As indicated by suppliers like Santa Cruz Biotechnology, (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is used in proteomics research . It can be involved in the preparation of samples or as a standard in mass spectrometry to help identify and quantify proteins in complex biological samples.
properties
IUPAC Name |
(2R,3R)-1,4-dimethoxybutane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXJVYUZWDGUBO-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(COC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]([C@@H](COC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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